![molecular formula C18H17FN4O B5543765 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)

2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

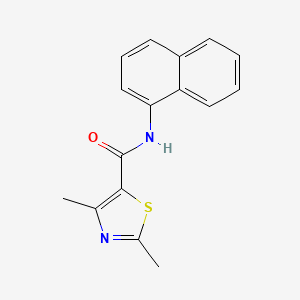

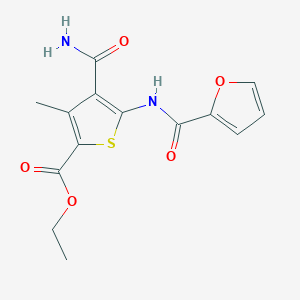

This compound belongs to a class of synthetic molecules that are typically studied for their potential biological activities and chemical properties. The molecular structure suggests it is a hybrid incorporating elements of pyrazole, azetidine, and fluoroquinoline frameworks.

Synthesis Analysis

The synthesis of related compounds involves multistep chemical reactions, often starting from simpler precursors. For example, compounds like 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines have been synthesized through reactions involving cascade imination/intramolecular decarboxylative coupling, demonstrating a general approach that could similarly apply to the synthesis of our compound of interest (Pandey, Bhowmik, & Batra, 2013).

Molecular Structure Analysis

The structure of related molecules, such as pyrazolo[3,4-c]isoquinoline derivatives, has been elucidated through various spectroscopic techniques. These compounds typically feature complex aromatic systems with multiple substituents influencing their chemical behavior and interaction potential (Dyachenko & Sukach, 2012).

Chemical Reactions and Properties

Compounds in this category often participate in reactions typical for aromatic and heterocyclic compounds, such as substitution or addition reactions. Their functional groups, such as the azetidinyl and pyrazolyl moieties, can undergo various transformations, contributing to the compound's versatility in chemical syntheses and modifications (Frigola et al., 1994).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research has developed methodologies for synthesizing fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]-isoquinoline derivatives, showcasing the versatility of fluoro-substituted compounds in medicinal chemistry (Novikov et al., 2005).

- Another study introduced AZD9833, a potent selective estrogen receptor degrader (SERD) and antagonist, highlighting the importance of structural design in developing therapeutics for ER+ breast cancer (Scott et al., 2020).

Antimicrobial Activity

- Novel nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents have been synthesized, expanding the spectrum of this class of antibiotics to include Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).

- The synthesis and characterization of quinoline-based derivatives have shown broad-spectrum antimicrobial potency, indicating their potential as lead molecules for developing new antimicrobial agents (Desai et al., 2012).

Anticancer Activity

- A study on pyrano[2,3-d][1,2,3]triazine derivatives synthesized from 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone has demonstrated in vitro anticancer activity, showcasing the potential of such compounds in cancer treatment (Ouf et al., 2014).

Kinase Inhibition

- A pyrazolone-based class II c-Met inhibitor demonstrated significant potency against c-Met-dependent tumors, highlighting the role of structural design in achieving selective kinase inhibition (Liu et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-(8-fluoroquinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-11-8-12(2)23(21-11)14-9-22(10-14)18(24)16-7-6-13-4-3-5-15(19)17(13)20-16/h3-8,14H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYWLJKLLRDJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CN(C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)

![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)

![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)

![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)